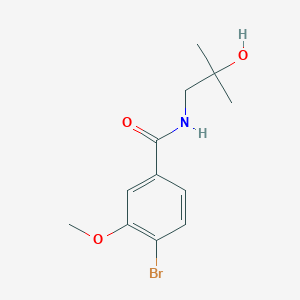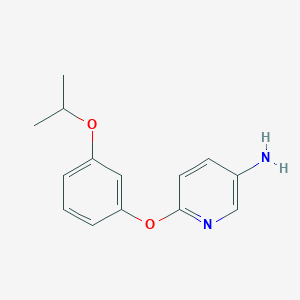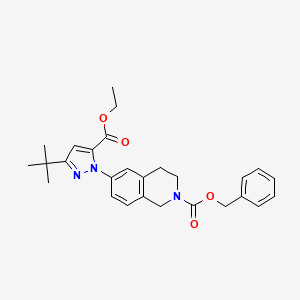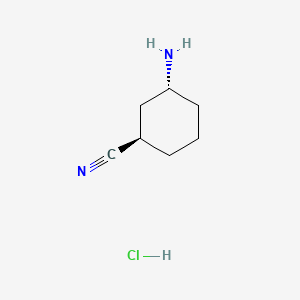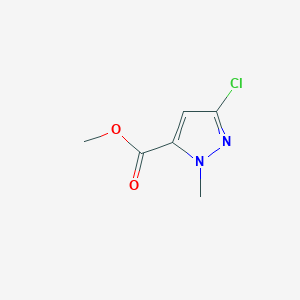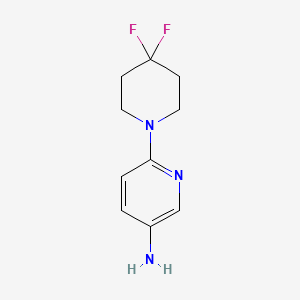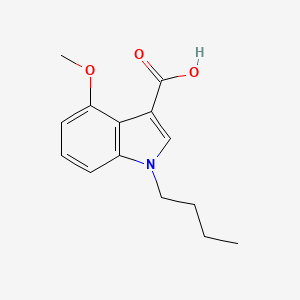![molecular formula C12H9FN4O B1403188 3-(5-フルオロ-4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン CAS No. 1331768-95-6](/img/structure/B1403188.png)
3-(5-フルオロ-4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン
説明
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a chemical compound used in scientific research. It is a member of the pyrazolo[1,5-a]pyrimidine family, which are nitrogen ring junction heterocyclic compounds . These compounds have been of interest in synthetic and medicinal chemistry due to their novel and uncomplicated methods .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine, can be achieved through various pathways. One such method involves the use of the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates . Another approach involves the condensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The central pyrazolo-[1,5-a]pyrimidine unit of similar compounds is almost planar . The fluoro-benzene ring is rotated out of this plane .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .科学的研究の応用
ピラゾロ[1,5-a]ピリミジン類:包括的な分析:ピラゾロ[1,5-a]ピリミジン類は、その多様な用途から科学研究において大きな関心を集めている化合物群です。以下は、化合物「3-(5-フルオロ-4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピリジン」の潜在的な科学研究用途について、6つのユニークな分野に焦点を当てて包括的に分析したものです。
医薬品化学
これらの化合物は、医薬品化学における重要な構造モチーフとみなされています。それらは、生物活性を有するため、治療薬としての可能性を探求されています。 例えば、それらは催眠作用やプリンのアナログとして研究されており、プリンは多くの生物学的プロセスにおいて重要です .
製薬用途
ピラゾロ[1,5-a]ピリミジン類は、幅広い薬理活性を示してきました。それらは、除草剤、殺虫剤、殺菌剤などの用途で特許を取得しています。 さらに、それらは白癬菌の増殖を阻害することが報告されており、これはトリコモナス症に対する潜在的な用途を示唆しています .
がん治療
これらの化合物は、がん治療のための潜在的な薬物として、構造における有望な薬理フォアです。 それらは、生物学的経路を調節する能力があるため、抗腫瘍剤の候補となります .
抗炎症および抗ウイルス研究
ピラゾロ[1,5-a]ピリミジン類は、その抗炎症作用および抗ウイルス作用について調査されてきました。 これは、炎症性疾患およびウイルス性疾患の治療法開発において関連しています .
光学用途
ピラゾロ[1,5-a]ピリミジン類のファミリーは、その調整可能な光物理的特性により、光学用途のための戦略的な化合物として特定されています。 これは、新しい光学材料と技術の開発における潜在的な用途を示唆しています .
合成方法
これらの化合物の合成経路は、BODIPYSなどの他の化合物と比較して、よりシンプルで環境に優しい方法論であるため、注目されています。 この側面は、持続可能な化学の実践にとって重要です .
作用機序
Target of Action
The primary target of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in regulating cell mitosis and centriole duplication . It has emerged as a therapeutic target for treating multiple cancers .
Mode of Action
The compound interacts with its target, PLK4, by binding to it. This interaction results in the inhibition of PLK4’s activity, which can disrupt cell mitosis and centriole duplication . This disruption can lead to the death of cancer cells, making this compound a potential therapeutic agent for various types of cancer .
Biochemical Pathways
The inhibition of PLK4 affects the cell cycle, specifically the process of mitosis and centriole duplication . This disruption can lead to apoptosis, or programmed cell death, in cancer cells . The exact downstream effects and pathways are still under investigation.
Result of Action
The primary result of the compound’s action is the disruption of cell mitosis and centriole duplication, leading to the death of cancer cells . This makes it a potential therapeutic agent for various types of cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solvatofluorochromic effect, which refers to changes in its fluorescence properties depending on the solvent, can be affected by the presence of different solvents
生化学分析
Biochemical Properties
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can be utilized in bioimaging and chemosensing applications .
Cellular Effects
The effects of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit the proliferation of cancer cell lines while exhibiting no inhibitory effect on normal cell lines . This suggests that 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine may have potential therapeutic applications in cancer treatment.
Molecular Mechanism
At the molecular level, 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with biomolecules is crucial for its function in bioimaging and chemosensing . Additionally, molecular docking studies have shown that certain derivatives of this compound can effectively bind to target proteins, influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the fluorescence intensity of pyrazolo[1,5-a]pyrimidines decreases over time when exposed to continuous excitation . This photobleaching performance is comparable to that of commercial probes, indicating good stability for practical applications.
Dosage Effects in Animal Models
The effects of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the proliferation of cancer cells . At higher doses, there may be toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
特性
IUPAC Name |
3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBBHSYFRYRGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)C2=C3C=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
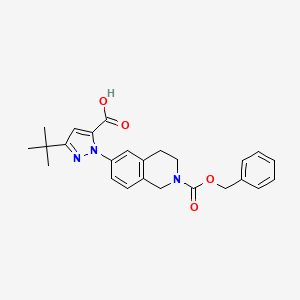
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
